Erysimoside

Description

Properties

IUPAC Name |

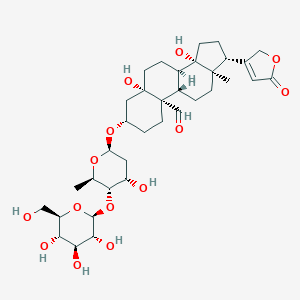

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O14/c1-17-30(49-31-29(42)28(41)27(40)24(14-36)48-31)23(38)12-26(46-17)47-19-3-8-33(16-37)21-4-7-32(2)20(18-11-25(39)45-15-18)6-10-35(32,44)22(21)5-9-34(33,43)13-19/h11,16-17,19-24,26-31,36,38,40-44H,3-10,12-15H2,1-2H3/t17-,19+,20-,21+,22-,23+,24-,26+,27-,28+,29-,30-,31+,32-,33+,34+,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBVSIZPUWODNU-VRQSBXMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)OC7C(C(C(C(O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318260 | |

| Record name | Erysimoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7082-34-0 | |

| Record name | Erysimoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7082-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erysimoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007082340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erysimoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,5β)-3-[(2,6-dideoxy-4-O-β-D-glucopyranosyl-β-D\-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYSIMOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8CV79Z4ZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Primary Fractionation

Chromatographic Resolution

Table 2. Chromatographic Performance Metrics

| Stationary Phase | Mobile Phase | Retention (min) | Resolution (Rs) | Purity (%) |

|---|---|---|---|---|

| Silica gel 60 | CHCl₃:MeOH:H₂O (65:35:5) | 22.3 | 1.2 | 88 |

| C18 RP | ACN:H₂O (32:68) | 18.7 | 2.1 | 95 |

| Sephadex LH-20 | MeOH | 34.1 | 0.9 | 82 |

Optimized reversed-phase HPLC (C18, ACN:H₂O gradient) achieves baseline separation (Rs > 2.0) of this compound from structurally similar glycosides. Semi-preparative scale runs (20 mg/injection) yield 95% pure compound, with recovery rates exceeding 78% through fraction pooling optimization.

Stabilization Strategies Against Enzymatic Degradation

Post-extraction stability challenges stem from endogenous β-glucosidases and acidic hydrolysis:

Stabilization protocols :

-

Thermal inactivation : 70°C for 10 minutes reduces β-glucosidase activity by 98% without glycoside loss.

-

pH control : Maintaining extracts at pH 5.2–5.8 (citrate buffer) slows acid hydrolysis (k = 0.012 h⁻¹ vs. 0.087 h⁻¹ at pH 3.5).

-

Lyophilization : Freeze-dried extracts retain 94% this compound after 12 months vs. 67% in aqueous solutions.

Analytical Validation and Quality Control

Current Good Manufacturing Practice (cGMP) requires multitechnique identity confirmation:

Spectroscopic Fingerprinting

Purity Assessment

UHPLC-DAD (285 nm) with charged aerosol detection quantifies impurities down to 0.05%, essential for pharmaceutical-grade material. System suitability tests require N ≥ 15,000 plates and tailing factor < 1.2 for this compound peaks.

Emerging Technologies and Scale-Up Considerations

Innovative approaches aim to overcome traditional limitations:

-

Ionic liquid-based extraction : [C₄mim][BF₄]/water systems increase partition coefficients (K = 8.7 vs. 3.2 in EtOAc/water).

-

Continuous chromatography : Simulated moving bed systems improve productivity to 1.2 kg/L/day versus 0.4 kg/L/day in batch.

-

Crystallization optimization : Ethanol/acetone (70:30) produces monodisperse crystals (D50 = 45 μm) with 99.3% purity .

Chemical Reactions Analysis

Types of Reactions: Erysimoside undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The addition of hydrogen or removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of this compound .

Scientific Research Applications

Scientific Research Applications

Erysimoside has several notable applications across various scientific domains:

- Chemistry : It serves as a model compound to study the biosynthesis of cardiac glycosides and their chemical properties. Its unique glycosylation pattern influences its binding affinity and pharmacokinetic properties compared to other cardiac glycosides like digitoxigenin and strophanthidin .

- Biology : The compound is investigated for its role in plant defense mechanisms against herbivores. It acts as a deterrent to specific insects, enhancing the plant's survival .

- Medicine : this compound is explored for its potential therapeutic effects on heart conditions due to its ability to inhibit the Na+/K+-ATPase enzyme, which is crucial for maintaining electrochemical gradients across cell membranes. This inhibition leads to increased intracellular calcium levels, enhancing cardiac contractility .

- Industry : The compound is utilized in developing natural pesticides and other agricultural products, leveraging its biological activity against pests.

Plant Defense Mechanisms

This compound plays a critical role in the defense strategies of Erysimum species against herbivores. The presence of cardenolides like this compound serves as a deterrent to various herbivores, including specialist insects such as Pieris rapae (cabbage butterfly) and Plutella xylostella (diamondback moth) .

Comparative Analysis with Other Compounds

The following table compares this compound with similar compounds regarding their biological activities:

| Compound | Mechanism of Action | Primary Use |

|---|---|---|

| This compound | Na+/K+-ATPase inhibitor | Cardiac therapy |

| Digitoxigenin | Na+/K+-ATPase inhibitor | Cardiac therapy |

| Strophanthidin | Na+/K+-ATPase inhibitor | Cardiac therapy |

| Cannogenol | Similar biological activity | Potential therapeutic uses |

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- A study on Erysimum cheiranthoides identified nearly 100 different cardenolide structures through mass spectrometry, showcasing the compound's diversity and potential applications in phytochemical research .

- Research highlighted how this compound contributes to the evolutionary diversification of chemical defenses within the Erysimum genus, making it an excellent model for studying phytochemical evolution .

- Investigations into the transport mechanisms of cardenolides in plants revealed insights into how this compound and related compounds are distributed within plant tissues, further elucidating their functional roles .

Mechanism of Action

Erysimoside exerts its effects by inhibiting the Na+/K±ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes. This inhibition disrupts ion balance, leading to increased intracellular calcium levels, which enhances cardiac contractility . The molecular targets and pathways involved include the binding of this compound to the enzyme’s active site, preventing the normal function of the Na+/K±ATPase .

Comparison with Similar Compounds

K-Strophanthin-B

- Structure : Derived from this compound via C-3 hydroxyl acetylation .

- Source : Commercially available as a mixture (e.g., Sigma-Aldrich) containing cymarin, helveticoside, and strophanthidin .

- Activity : Shares cardiac glycoside activity but differs in pharmacokinetics due to acetylated sugar moiety, which may alter solubility and binding affinity to Na+/K+ ATPase .

Helveticoside

- Structure: Contains a strophanthidin core but with a distinct sugar chain (e.g., linked to β-D-glucopyranosyl) .

- Source : Found in E. cheiranthoides and Strophanthus species .

- Activity : Exhibits stronger negative correlation with aphid resistance in E. cheiranthoides compared to this compound, suggesting higher bioactivity in plant defense .

- Toxicity: No explicit LD₅₀ data, but its abundance in plants correlates with reduced insect survival .

Cheirotoxin

Erycordin

- Structure : Contains digitoxigenin instead of strophanthidin as the aglycone .

- Source : Found in E. cheiranthoides seed pods and flowers .

- Activity: Less potent cardiac activity than this compound but contributes to total cardenolide content in plant defense .

Structural and Functional Analysis

Structural Differences

| Compound | Aglycone | Sugar Moiety | Key Functional Groups |

|---|---|---|---|

| This compound | Strophanthidin | Digilanobioside (dideoxy + glucose) | C-3, C-5, C-14 hydroxyls |

| Helveticoside | Strophanthidin | β-D-glucopyranosyl | C-19 ketone |

| Cheirotoxin | Strophanthidin | Monosaccharide (dideoxy) | C-3 hydroxyl |

| Erycordin | Digitoxigenin | Uncharacterized side chain | C-14 hydroxyl |

Biological Activity

Erysimoside is a cardiac glycoside primarily derived from plants in the genus Erysimum, particularly E. cheiranthoides. This compound has garnered attention due to its significant biological activities, particularly in the context of plant defense mechanisms and potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and ecological significance.

This compound's structure allows it to function as an inhibitor of the Na+/K+-ATPase enzyme, which is crucial for maintaining ion balance across cell membranes. By inhibiting this enzyme, this compound increases intracellular calcium levels, leading to enhanced cardiac contractility. This mechanism is similar to other cardiac glycosides such as digitoxigenin and strophanthidin, but this compound has a unique glycosylation pattern that affects its binding affinity and pharmacokinetic properties .

Biological Activity in Plant Defense

This compound plays a vital role in the defense strategies of Erysimum species against herbivores. The presence of cardenolides like this compound serves as a deterrent to various herbivores, including specialist insects such as Pieris rapae (cabbage butterfly) and Plutella xylostella (diamondback moth). These insects have developed detoxification mechanisms to cope with glucosinolates but show increased susceptibility to cardenolides .

Table 1: Comparative Analysis of Cardenolides in Erysimum cheiranthoides

| Cardenolide | Abundance in Tissues | Function |

|---|---|---|

| This compound | High in young leaves | Feeding deterrent |

| Digitoxigenin | Moderate in reproductive tissues | Cardiac activity enhancement |

| Strophanthidin | Low in senescing leaves | General plant defense |

Ecological Implications

The dual production of glucosinolates and cardenolides in Erysimum species suggests an evolutionary adaptation that enhances their survival against a range of herbivores. Research indicates that while glucosinolates deter some pests, cardenolides provide a complementary defense against others, allowing for a broader spectrum of protection .

Field experiments have shown that leaf extracts containing this compound can inhibit Na+/K+-ATPase activity in various organisms, indicating its potential ecological impact beyond just herbivore deterrence .

Case Studies and Research Findings

- Herbivore Resistance : A study demonstrated that this compound effectively reduced feeding rates of P. rapae, highlighting its role as an oviposition deterrent. The concentration of cardenolides was found to be highest in young leaves, aligning with optimal defense theory .

- Phytochemical Diversification : Research on the genetic basis for cardenolide biosynthesis revealed that E. cheiranthoides serves as a model organism for understanding the evolutionary dynamics of these compounds. The study identified nearly 100 different cardenolide structures across 48 Erysimum species, showcasing significant chemical diversity .

- Therapeutic Potential : Investigations into the medicinal properties of this compound have suggested its potential use in treating heart conditions due to its ability to modulate cardiac function through Na+/K+-ATPase inhibition. This aspect opens avenues for further pharmacological research into its applications in human health .

Q & A

Basic Research Questions

Q. What are the validated methodologies for isolating Erysimoside from natural sources?

- Methodology :

Source Selection : Prioritize plant species like Strophanthus kombe or S. hispidus, known for high cardiac glycoside content .

Extraction : Use polar solvents (e.g., methanol/water mixtures) under reflux to isolate crude glycoside mixtures.

Purification : Employ chromatographic techniques (e.g., column chromatography with silica gel, HPLC) to separate this compound from co-occurring compounds.

Validation : Confirm purity via TLC and quantify yield using gravimetric analysis .

Q. How can spectroscopic techniques confirm this compound’s structural identity?

- Methodology :

Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to identify aglycone and sugar moieties, focusing on characteristic peaks for cardiac glycosides (e.g., lactone ring signals).

Mass Spectrometry (MS) : Use high-resolution ESI-MS to determine molecular weight () and fragmentation patterns .

Infrared (IR) Spectroscopy : Verify functional groups (e.g., hydroxyl, carbonyl) through bond vibration signatures .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

- Methodology :

Meta-Analysis : Systematically compare datasets from independent studies, adjusting for variables (e.g., cell lines, dosage, assay protocols) using tools like PRISMA guidelines .

Replication Studies : Reproduce conflicting experiments under standardized conditions (e.g., controlled cell viability assays, consistent purity thresholds).

Statistical Modeling : Apply multivariate regression to isolate confounding factors (e.g., solvent effects, impurity interference) .

Q. What synthetic strategies optimize this compound’s stability for in vivo studies?

- Methodology :

Selective Acetylation : Target the C-3 hydroxyl group for acetylation, leveraging slower reaction kinetics at this position to minimize side products. Monitor progress via TLC .

Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate modified derivatives.

Stability Assays : Conduct accelerated degradation studies (e.g., pH variations, thermal stress) to assess shelf-life improvements .

Q. How to design comparative studies evaluating this compound’s efficacy against other cardiac glycosides?

- Methodology :

Experimental Groups : Include positive controls (e.g., digoxin, ouabain) and negative controls (vehicle-only).

Dose-Response Curves : Use Langendorff heart preparations or sodium-potassium ATPase inhibition assays to quantify potency differences.

Data Normalization : Express results as percentage inhibition relative to baseline activity, ensuring cross-study comparability .

Methodological Frameworks for Research Design

Q. How to formulate a research question addressing this compound’s mechanism of action?

- Framework : Apply the CIMO model:

- Context : Cardiac glycosides in treating heart failure.

- Intervention : this compound’s interaction with Na/K-ATPase.

- Mechanism : Competitive inhibition kinetics.

- Outcome : Improved inotropic effects vs. toxicity thresholds .

Q. What criteria ensure a research question is feasible for this compound studies?

- Checklist :

Specificity : Avoid broad questions (e.g., “How does this compound work?”). Reframe to target a single pathway (e.g., “How does this compound modulate calcium signaling in cardiomyocytes?”).

Resource Alignment : Confirm access to critical tools (e.g., HPLC-MS, animal models) before finalizing the question .

Data Management and Reproducibility

Q. How to document experimental protocols for this compound isolation to ensure reproducibility?

- Guidelines :

Detailed Methods : Specify solvent ratios, column dimensions, and centrifugation parameters.

Supporting Information : Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) with DOIs.

Ethical Reporting : Disclose batch-to-batch variability and purity thresholds in the main text .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.